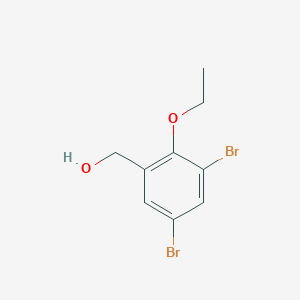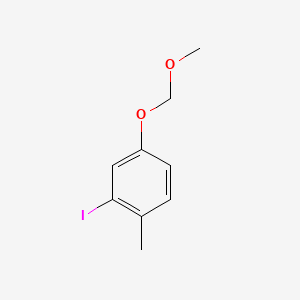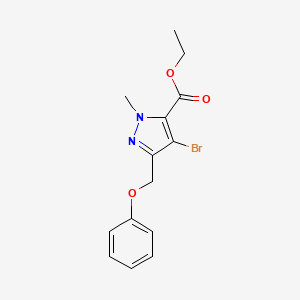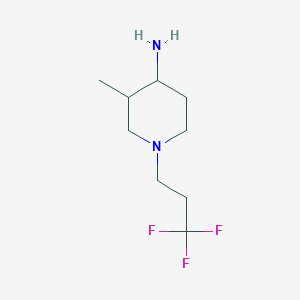![molecular formula C50H58N5O13P B14773461 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound suggests it may have unique properties and functionalities due to its intricate arrangement of functional groups and stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of carbon-carbon and carbon-heteroatom bonds, and stereoselective reactions. Common synthetic routes may include:
Protection of hydroxyl groups: using silyl or benzyl protecting groups.
Formation of the oxolan ring: through cyclization reactions.
Introduction of the phosphanyl group: via phosphorylation reactions.
Attachment of the nitrile group: through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the synthesis: using continuous flow reactors.
Purification techniques: such as chromatography and crystallization.
Quality control: through analytical methods like NMR, IR, and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions to modify the oxidation state of functional groups.
Substitution reactions: to replace specific atoms or groups within the molecule.
Hydrolysis reactions: to break down the compound into smaller fragments.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a catalyst or intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to influence gene expression.
Disrupting cellular processes: through reactive intermediates or metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other complex organic molecules with comparable functional groups and stereochemistry. Examples might be:
Nucleoside analogs: used in antiviral therapies.
Phosphorylated compounds: involved in cellular signaling.
Benzodioxole derivatives: with biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C50H58N5O13P |
|---|---|
Molekulargewicht |
968.0 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H58N5O13P/c1-32(2)54(33(3)4)69(66-24-12-23-51)68-45-27-47(52-28-34(5)48(56)53(49(52)57)30-62-35(6)41-25-43-44(64-31-63-43)26-42(41)55(58)59)67-46(45)29-65-50(36-13-10-9-11-14-36,37-15-19-39(60-7)20-16-37)38-17-21-40(61-8)22-18-38/h9-11,13-22,25-26,28,32-33,35,45-47H,12,24,27,29-31H2,1-8H3/t35?,45-,46+,47+,69?/m0/s1 |
InChI-Schlüssel |
HELMADRJLXZBLS-GMKPMIKASA-N |
Isomerische SMILES |
CC1=CN(C(=O)N(C1=O)COC(C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)[C@H]4C[C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)COC(C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4CC(C(O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


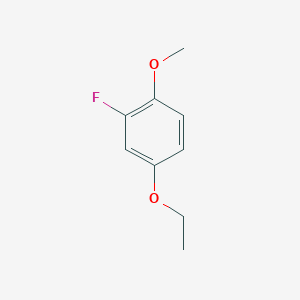
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
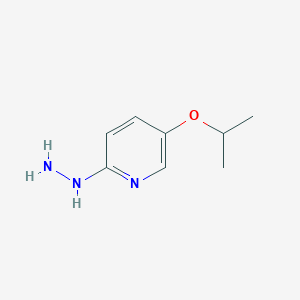
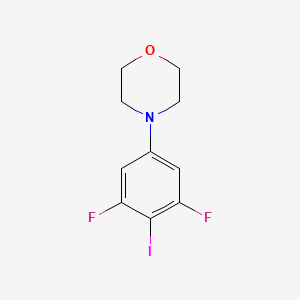
![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)
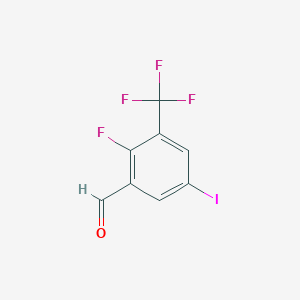
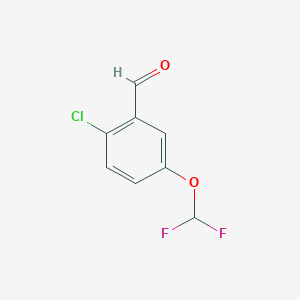
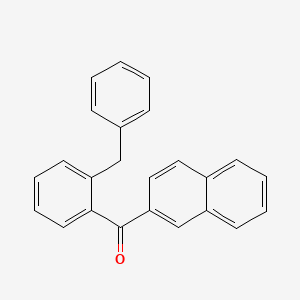
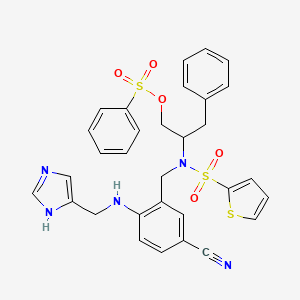
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
